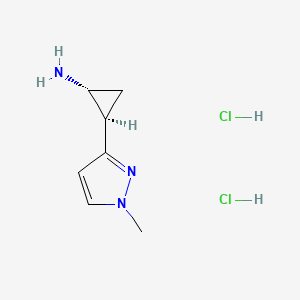
trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride” is a chemical compound that belongs to the class of pyrazolylcyclopropane building blocks . These building blocks are considered advantageous for drug discovery due to their hydrophilic, sp3-enriched, and conformationally restricted properties . They are also considered as isosteric analogs of CNS-active drug tranylcyclopropamine .
Synthesis Analysis
The synthesis of trans-disubstituted pyrazolylcyclopropane building blocks, including “this compound”, is described starting from easily available pyrazolecarbaldehydes . The key step of the synthesis was Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides . The title compounds were prepared in four or six steps and 32–60 and 17–40 % overall yields, respectively, on up to 50 g scale .Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropane ring with a pyrazolyl substituent . The choice of pyrazole for modification of the cyclopropane ring was not accidental since 3-, 4-, and 5-pyrazolyl substituents can model π -acceptor, π -amphoteric, and π -donor heterocyclic moieties, respectively .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of “this compound” is the Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides . This reaction is part of a multi-step synthesis process that also involves the use of pyrazolecarbaldehydes .科学的研究の応用
Synthesis and Complex Formation
- Pyrazole derivatives, including structures similar to trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride, have been utilized in the synthesis of highly substituted pyrazoles and their complexes with platinum(II) and palladium(II) metal ions. This involves the formation of ML2Cl2 complexes, demonstrating the potential of such compounds in complex metal ion chemistry (Budzisz, Małecka, & Nawrot, 2004).
Geometrical Isomer Studies
- Research has identified the existence of geometrical isomers (cis- and trans-) of certain pyrazoline derivatives, with notable differences in their solvatochromic responses and encapsulation within β-cyclodextrin nanocavities. This highlights the compound's utility in understanding isomer behavior in various media (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).
Intermediate in Anticancer Compounds Synthesis
- Pyrazole derivatives, similar to this compound, have been synthesized as intermediates for developing biologically active compounds, particularly in the context of anticancer drug research. This demonstrates their importance in medicinal chemistry for cancer treatment (Liu, Xu, & Xiong, 2017).
Photophysical and Quantum Chemical Analysis
- Pyrazoline derivatives undergo detailed photophysical and quantum chemical analysis to understand their explicit spectral response and geometric isomers' formation. This type of research provides insight into the electronic properties and behavior of such compounds under different conditions (Pérez et al., 2013).
Metabolite Monitoring in Human Urine
- Similar cyclopropanamine compounds have been monitored as metabolites in human urine, indicating their potential utility in pharmacokinetic studies and environmental exposure assessment. This research is crucial for understanding how such compounds are processed in the human body (Arrebola et al., 1999).
将来の方向性
The building blocks obtained from the synthesis of “trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride” are good starting points for the design of lead-like libraries . They can be used for the development of novel “good chemotypes” for drug discovery . Future research could focus on exploring the potential applications of these compounds in medicinal chemistry and drug design .
作用機序
Target of Action
The primary target of trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
This compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This compound also shows attenuated CYP direct inhibition (DI) towards multiple CYP isoforms .
Biochemical Pathways
By activating NAMPT, this compound influences the NAD+ salvage pathway . This pathway recycles nicotinamide, a byproduct of NAD+ consumption, back into NAD+, thus maintaining cellular NAD+ levels . As NAD+ is a crucial cofactor in various metabolic and aging-related processes, the activation of NAMPT can have wide-ranging effects on cellular function .
Pharmacokinetics
The compound’s interaction with cyp enzymes suggests it may undergo metabolism in the liver
Result of Action
The activation of NAMPT by this compound leads to an increase in NAD+ production . This can influence various cellular processes, including metabolism and aging . The exact molecular and cellular effects would depend on the specific context and the other biochemical pathways active in the cells.
特性
IUPAC Name |
(1R,2R)-2-(1-methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-3-2-7(9-10)5-4-6(5)8;;/h2-3,5-6H,4,8H2,1H3;2*1H/t5-,6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGAMXNLAISPKY-BNTLRKBRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CC2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)[C@@H]2C[C@H]2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B2932275.png)
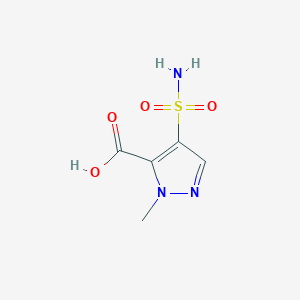
![3-methyl-7-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2932277.png)
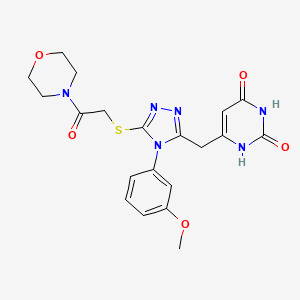
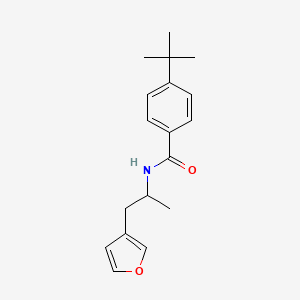
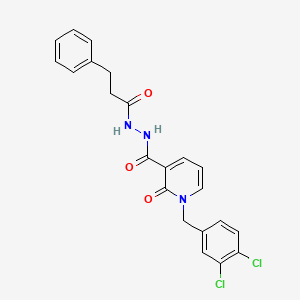
![1-(2,4-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2932285.png)
![2-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2932287.png)

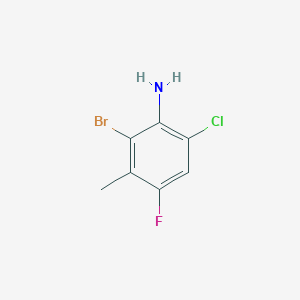
![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932295.png)
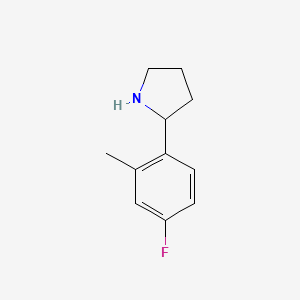
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)